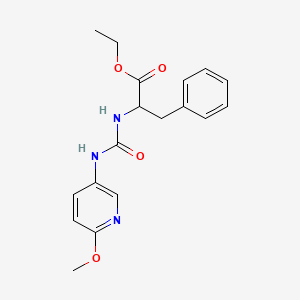

Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

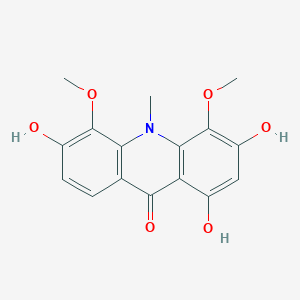

The compound "Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate" is not directly mentioned in the provided papers. However, the papers discuss various ethyl esters and their derivatives, which are structurally related to the compound . These compounds are often used in the synthesis of heterocyclic systems and have potential biological activities, such as insecticidal properties or anti-juvenile hormone activity .

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions starting from acetoacetic esters or other precursors. For example, ethyl esters with a pyridyl moiety have been synthesized through reactions with nucleophiles, such as thiophenol or sodium ethoxide . Multicomponent reactions have also been employed to synthesize complex molecules like ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, which was characterized by NMR, IR, and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate revealed a half-chair conformation of the thiazinane ring and intramolecular hydrogen bonding . Similarly, the crystal structure of ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate showed the orientation of the epoxide O atom and the 4-methoxyphenyl group in the molecule .

Chemical Reactions Analysis

Ethyl esters react with various nucleophiles to form different products. For example, ethyl 2-azidopropenoate reacts with thiophenol or sodium ethoxide to form ethyl 2-aminopropenoate derivatives . Reactions with O- and N-nucleophiles can lead to the formation of pyridine derivatives with different substituents . Schiff base compounds have also been synthesized from ethyl esters, demonstrating the versatility of these molecules in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters and their derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the boiling point and solubility of the compounds . The ethoxycarbonyl group has been found to be essential for the biological activity of certain ethyl esters, as seen in their ability to induce precocious metamorphosis in insect larvae . Mass spectrometry has been used to characterize N-ethoxycarbonyl amino acid ethyl esters, providing insights into their fragmentation patterns and aiding in the identification of amino acids .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has explored the synthesis and properties of compounds structurally related to Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate. For instance, studies on the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates show these compounds' potential as anti-juvenile hormone agents, indicating the versatility of ethyl benzoates in pest management and insect control applications (Furuta et al., 2006). Furthermore, investigations into N⋯π and O⋯π interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlight the significance of nonhydrogen bonding interactions in the structural arrangement of similar compounds (Zhang et al., 2011).

Catalytic Applications

A notable study showcases the ruthenium-catalyzed carbonylation at ortho C-H bonds in aromatic amides using a bidentate system, where the pyridin-2-ylmethylamino moiety functions similarly to the core structure of Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate. This method broadens the scope for synthesizing phthalimides and emphasizes the role of such compounds in facilitating organic transformations (Inoue et al., 2009).

Antimicrobial and Anti-inflammatory Applications

Research into the antimicrobial and anti-inflammatory activities of ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates illustrates the potential of such compounds in developing new therapeutic agents. These compounds have shown superior analgesic and anti-inflammatory activities compared to traditional drugs like aspirin and ibuprofen, indicating their potential in pharmaceutical applications (Agudoawu et al., 2000).

Material Science and Corrosion Inhibition

In the field of material science, pyran derivatives, which share functional similarities with Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate, have been studied for their corrosion inhibition properties. These compounds offer significant protection against acid corrosion in metals, showcasing the applicability of such molecules in industrial material preservation and maintenance (Saranya et al., 2020).

Eigenschaften

IUPAC Name |

ethyl 2-[(6-methoxypyridin-3-yl)carbamoylamino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-3-25-17(22)15(11-13-7-5-4-6-8-13)21-18(23)20-14-9-10-16(24-2)19-12-14/h4-10,12,15H,3,11H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEXCPHSUFLYFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)NC2=CN=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)

![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)

![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2520615.png)

![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)